molecular formula C10H21NO3 B071535 N-Boc-DL-valinol CAS No. 169556-48-3

N-Boc-DL-valinol

Cat. No.: B071535
CAS No.: 169556-48-3
M. Wt: 203.28 g/mol
InChI Key: OOQRRYDVICNJGC-UHFFFAOYSA-N
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Description

N-Boc-DL-valinol, also known as tert-butyl 1-(hydroxymethyl)-2-methylpropylcarbamate, is a chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is a derivative of valine, an amino acid, and is commonly used in organic synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-DL-valinol is typically synthesized through the protection of valinol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in a solvent like ethanol or dichloromethane at room temperature. The product is then purified through filtration and recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Boc-DL-valinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of N-Boc-DL-valinal.

    Reduction: Regeneration of this compound.

    Substitution: Formation of this compound derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-Boc-DL-valinol involves the protection of amine groups through the formation of a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-valinol: A similar compound with a single enantiomer.

    N-Boc-D-valinol: Another enantiomer of N-Boc-DL-valinol.

    N-Boc-DL-alaninol: A similar compound derived from alanine.

Uniqueness

This compound is unique due to its racemic mixture, providing a balance of both enantiomers. This makes it versatile for various synthetic applications where chirality is not a critical factor.

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQRRYDVICNJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338033
Record name N-Boc-DL-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169556-48-3
Record name N-Boc-DL-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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